Molecular Size and Lipophilicity Differentiation
The target compound differs from its non-ethylated parent, 1-oxaspiro[4.4]nonane-2-methanamine (CAS 1597625-90-5), by the presence of an ethyl group at the 6-position. This substitution increases the molecular weight from 155.24 g/mol to 183.29 g/mol [REFS-1, REFS-2]. Although experimental logP/logD values are not publicly available, the additional two methylene units are expected to increase logP by approximately +0.8 to +1.0 log units based on fragment-based contributions (CLOGP fragment constant for –CH2–). This change can be critical in fragment-based drug discovery, where identical amine handles with different logP yield divergent permeability, solubility, and off-target binding profiles [1].
est. ΔLogP +0.8–1.0
| Evidence Dimension | Molecular Weight (MW) and Lipophilicity Modulation |
|---|---|
| Target Compound Data | MW: 183.29 g/mol; LogP shift: estimated +0.8–1.0 relative to parent |
| Comparator Or Baseline | 1-Oxaspiro[4.4]nonane-2-methanamine (MW 155.24 g/mol; LogP ~0.5) |
| Quantified Difference | ΔMW: +28.05 g/mol; estimated ΔLogP: +0.8–1.0 |
| Conditions | Computed/estimated from structural differences; fragment constants per CLOGP methodology. |
Why This Matters
For medicinal chemistry campaigns, the ability to increase molecular weight and lipophilicity while retaining an identical amine warhead for conjugation enables fine-tuning of ADME properties without changing the core binding motif.
- [1] PubChem. 2-Oxaspiro[3.5]nonane-7-methanamine, CID 67126794. XLogP3 = 0.5 (representative baseline for analogous spiro-amine). View Source
